molecular formula C10H12N2O4 B055610 4-Acetamido-3-ethoxynitrobenzene CAS No. 116496-76-5

4-Acetamido-3-ethoxynitrobenzene

Cat. No. B055610
M. Wt: 224.21 g/mol
InChI Key: XZWVZJDHIDYKPB-UHFFFAOYSA-N
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Description

4-Acetamido-3-ethoxynitrobenzene is a chemical compound with the molecular formula C10H12N2O4 . It is also known by other names such as N-(2-ethoxy-4-nitrophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of 4-Acetamido-3-ethoxynitrobenzene consists of a nitro group (NO2), an ethoxy group (C2H5O), and an acetamido group (CH3CONH) attached to a benzene ring . The exact mass of the molecule is 224.07970687 g/mol .


Physical And Chemical Properties Analysis

4-Acetamido-3-ethoxynitrobenzene has a molecular weight of 224.21 g/mol . It has a computed XLogP3 value of 1.5, indicating its relative hydrophobicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 84.2 Ų . The compound has a density of 1.3±0.1 g/cm³, a boiling point of 416.2±30.0 °C at 760 mmHg, and a flash point of 205.5±24.6 °C .

Scientific Research Applications

Application in Pulp and Paper Research

  • Summary of the Application : 4-Acetamido-TEMPO-mediated oxidation was carried out on thermomechanical pulp (TMP) to investigate the extraction components of the oxidized pulp .
  • Methods of Application or Experimental Procedures : The oxidation was carried out on three types of pulp: non-oxidized pulp (NO), which was only stirred for 60 min in deionized water at pH 10; bleached pulp (Bl); and oxidized TMP . Successive extractions on these pulps showed that components were easier to extract from the oxidized pulp .
  • Results or Outcomes : The pulp lignin content demonstrated that the highest content of lignin was removed by sodium hydroxide extraction. Moreover, more than two times the amount of lignin was extracted from oxidized pulp compared to non-oxidized pulp . The measured carboxylic groups showed that the highest amounts of the oxidized components were removed after the first extraction . Thermogravimetric analysis showed that 4-acetamido-TEMPO oxidation treatment induced a decrease in the fibre degradation temperature caused by a weakening in the fibre structure .

properties

IUPAC Name

N-(2-ethoxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10-6-8(12(14)15)4-5-9(10)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWVZJDHIDYKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387001
Record name 4-Acetamido-3-ethoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-3-ethoxynitrobenzene

CAS RN

116496-76-5
Record name N-(2-Ethoxy-4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116496-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-3-ethoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2-ethoxy-4-nitrophenyl)
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Synthesis routes and methods I

Procedure details

To 400 g of 2-acetamido-5-nitrophenol in a 12-L, 4-necked flask equipped with a reflux condenser, nitrogen inlet, thermocouple, addition funnel, and mechanical stirrer was added 790 g of potassium carbonate and 2.0 L of dimethylformamide. The mixture was stirred at 60° C. as 294 g of ethyl bromide was added over 30 minutes. After 1 hour, an additional 27 g of ethyl bromide was added and the mixture was stirred at 60° C. for another hour. The mixture was cooled to room temperature and poured into 4 L of water. After 30 minutes, the product was collected by filtration and washed with water and heptane. The product was dried in a vacuum oven at 60° C. to give 457 g of the title compound.
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
12-L
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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790 g
Type
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2 L
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294 g
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Quantity
27 g
Type
reactant
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Name
Quantity
4 L
Type
solvent
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Synthesis routes and methods II

Procedure details

A 12-L, 4-necked flask equipped with a reflux condenser, nitrogen inlet, thermocouple, addition funnel, and mechanical stirrer was charged with 400 g 2-Acetamido-5-nitrophenol. The flask was charged with 790 g potassium carbonate and 2.0 L of dimethylformamide (DMF). The mixture was stirred and warmed to 60±2.50° C. 294 g of ethyl bromide or ethyl iodide was added over 10 minutes to one hour while maintaining a 60° C. internal temperature. The reaction mixture was stirred for at least one hour or until the mixture turned yellow and the concentration of 2-Acetamido-5-nitrophenol was less than 1%, if needed additional ethyl bromide or ethyl iodide was added to reduce the concentration of 2-Acetamido-5-nitrophenol present. The mixture was cooled to 20±5° C. 4 L of water was added and while maintaining a 25±5° C. internal temperature. The suspension was stirred for a minimum of 30 minutes and collected by vacuum filtration. The product was washed and the pH monitored for a pH of <8. If the pH was >8, the product was washed with 1.0 L portions of warm water until the pH was <8. The resultant product was washed with heptane and vacuum dried. Yield 98%, strength 98.6%, mp 164-165° C.
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12-L
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Type
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4 L
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400 g
Type
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Reaction Step Three
Quantity
790 g
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
294 g
Type
reactant
Reaction Step Five
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HR Tsou, EG Overbeek-Klumpers… - Journal of medicinal …, 2005 - ACS Publications
… An amount of 410 g (1.83 mol) of 4-acetamido-3-ethoxynitrobenzene (11) in 4.2 L THF was reduced to 3-(4-acetamido-3-ethoxyaniline)-2-cyanopropenoic acid ethyl ester under …
Number of citations: 329 pubs.acs.org

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